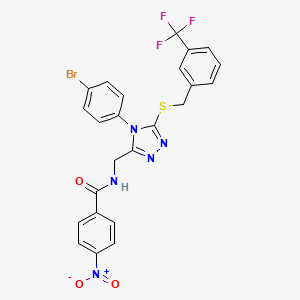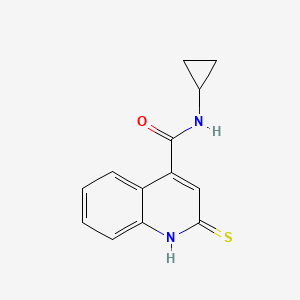
N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide is a chemical compound with the molecular formula C13H12N2OS and a molecular weight of 244.31 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide consists of a cyclopropyl group attached to a thioxo-dihydroquinoline-4-carboxamide core . The exact structure would need to be determined through experimental methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide, such as its melting point, boiling point, and density, are not specified in the sources I found .科学的研究の応用
Antimicrobial Activity
Quinoline derivatives, including our compound of interest, exhibit significant antimicrobial properties. Their effectiveness depends on the substitution pattern on the heterocyclic pyridine ring. These compounds have demonstrated activity against both Gram-positive and Gram-negative microbial species. Notably, quinolines inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Anticancer Effects
Among tested compounds, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide demonstrated potent antiproliferative activity against cancer cells. Their IC50 values were comparable to the standard drug doxorubicin .
Treatment of Urinary Tract and Respiratory Infections
Quinolines find applications in treating urinary tract infections, respiratory infections (such as pneumonia and acute bronchitis), and bone joint infections. Their antimicrobial and anti-inflammatory effects contribute to their clinical utility .
特性
IUPAC Name |
N-cyclopropyl-2-sulfanylidene-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-13(14-8-5-6-8)10-7-12(17)15-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBBOATVYIUJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85269800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7-Methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2458343.png)

![1-(2-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2458346.png)

![N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2458353.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2458355.png)
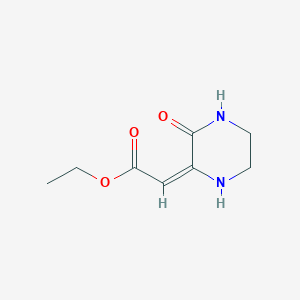
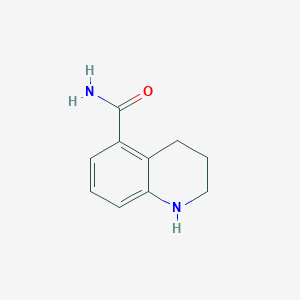
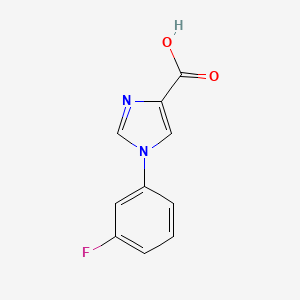

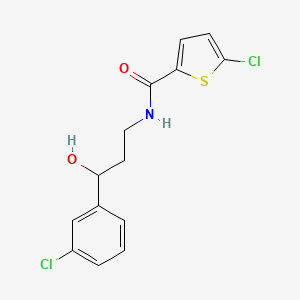
![4-(N,N-diethylsulfamoyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2458365.png)
